molecular formula C16H32N2 B8040662 N-cyclohexyl-1,2,2,6,6-pentamethylpiperidin-4-amine

N-cyclohexyl-1,2,2,6,6-pentamethylpiperidin-4-amine

Cat. No.: B8040662
M. Wt: 252.44 g/mol
InChI Key: OAOUGXMXMLQBRL-UHFFFAOYSA-N
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Description

N-cyclohexyl-1,2,2,6,6-pentamethylpiperidin-4-amine is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a cyclohexyl group and five methyl groups attached to the piperidine ring, making it highly substituted and sterically hindered.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1,2,2,6,6-pentamethylpiperidin-4-amine typically involves the alkylation of 1,2,2,6,6-pentamethylpiperidine with cyclohexyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine and facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1,2,2,6,6-pentamethylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert any oxidized forms back to the amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

N-cyclohexyl-1,2,2,6,6-pentamethylpiperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its steric properties.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1,2,2,6,6-pentamethylpiperidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The steric hindrance provided by the cyclohexyl and methyl groups can influence the binding affinity and specificity of the compound, making it a valuable tool in the study of molecular interactions and drug design.

Comparison with Similar Compounds

Similar Compounds

    1,2,2,6,6-Pentamethylpiperidine: A closely related compound lacking the cyclohexyl group.

    2,2,6,6-Tetramethylpiperidine: Another derivative with fewer methyl groups.

    Cyclohexylamine: A simpler amine with a cyclohexyl group but without the piperidine ring.

Uniqueness

N-cyclohexyl-1,2,2,6,6-pentamethylpiperidin-4-amine is unique due to its highly substituted structure, which imparts significant steric hindrance and influences its chemical reactivity and binding properties. This makes it particularly useful in applications requiring selective interactions with molecular targets.

Properties

IUPAC Name

N-cyclohexyl-1,2,2,6,6-pentamethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2/c1-15(2)11-14(12-16(3,4)18(15)5)17-13-9-7-6-8-10-13/h13-14,17H,6-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOUGXMXMLQBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1C)(C)C)NC2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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